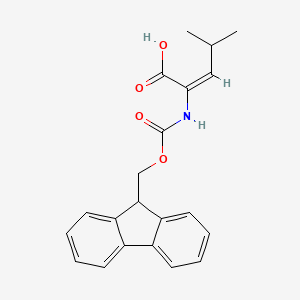

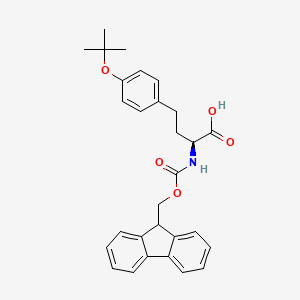

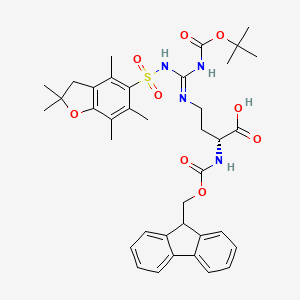

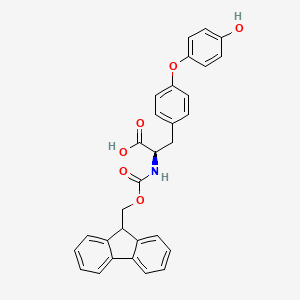

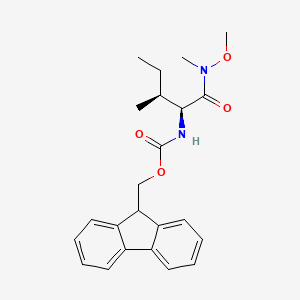

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

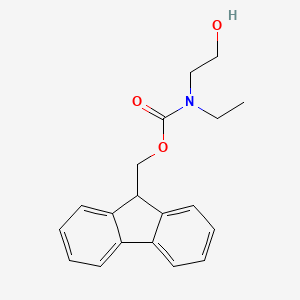

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl) amino acids typically involves the reaction of free amino acids with 9-fluorenylmethylchloroformate . This reaction leads to the formation of small amounts of Fmoc-dipeptide, which are difficult to eliminate by crystallization . An alternative way to prepare Fmoc-amino-acids involves reacting the Fmoc-chloride first with sodium azide and then with the free amino acid, which eliminates this side reaction .Applications De Recherche Scientifique

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is used in the scientific research field for a variety of applications. It is often used in peptide synthesis, as it is a stable and reactive building block for peptide chains. It is also used in bioconjugation reactions, as it can be used to link biomolecules to other molecules. In addition, it is used in drug discovery, as it can be used to link drugs to other molecules. Finally, it is used in the study of protein structure, as it can be used to link proteins to other molecules.

Mécanisme D'action

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is a reactive molecule and can be used in a variety of reactions. In peptide synthesis, it can be used to link amino acids together to form a peptide chain. In bioconjugation reactions, it can be used to link biomolecules to other molecules. In drug discovery, it can be used to link drugs to other molecules. Finally, in the study of protein structure, it can be used to link proteins to other molecules.

Biochemical and Physiological Effects

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe has no known biochemical or physiological effects. As it is a small molecule, it is not expected to interact with proteins or other macromolecules in the body.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe in lab experiments is its stability and reactivity. It is a water-soluble molecule, so it can be used in a variety of reactions without the need for additional solvents. It is also a reactive molecule, so it can be used in a variety of reactions, including peptide synthesis and bioconjugation reactions. The main limitation of using N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe in lab experiments is its cost. It is a relatively expensive molecule, so it may not be suitable for large-scale experiments.

Orientations Futures

The future of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is promising. It is a versatile molecule that can be used in a variety of applications. It is currently being used in peptide synthesis, bioconjugation reactions, drug discovery, and the study of protein structure. In the future, it is likely to be used in more applications, such as in the development of novel drugs and the study of enzyme structure and function. Additionally, it may be used in the development of novel materials and nanomaterials. Finally, it may be used in the development of novel diagnostic tools and imaging agents.

Méthodes De Synthèse

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is synthesized by a two-step process. First, the 9-fluorenylmethyloxycarbonyl (FMOC) group is attached to the amino acid isoleucine. This is done by reacting the FMOC group with an activated form of isoleucine, such as isoleucine-O-benzyl ester or isoleucine-O-t-butyl ester. The second step involves the N-methylation of the N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe molecule using a methylating agent such as dimethylsulfate or methyl iodide.

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3S)-1-[methoxy(methyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-5-15(2)21(22(26)25(3)28-4)24-23(27)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,5,14H2,1-4H3,(H,24,27)/t15-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPLSXHJKGMSGG-BTYIYWSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.